molecular formula C7H14FN B1469910 4-(Fluoromethyl)-3,3-dimethylpyrrolidine CAS No. 2092800-79-6

4-(Fluoromethyl)-3,3-dimethylpyrrolidine

Cat. No. B1469910
CAS RN: 2092800-79-6
M. Wt: 131.19 g/mol
InChI Key: OXIOOAKNVWUJKS-UHFFFAOYSA-N
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Description

Fluoromethyl compounds are widely used in various fields, including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .


Chemical Reactions Analysis

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . Enzyme catalysis is essential for the synthesis of fluorinated compounds . The loop structure of fluorinase is the key to forming the C-F bond .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Inhibitors of Hydrolytic Enzymes

Peptidyl fluoromethyl ketones, which include compounds like “4-(Fluoromethyl)-3,3-dimethylpyrrolidine”, play a crucial role in synthetic chemistry due to their numerous applications as inhibitors of hydrolytic enzymes . The insertion of one or more fluorine atoms adjacent to a C-terminal ketone moiety greatly modifies the physicochemical properties of the overall substrate .

Protease Inhibitors

These compounds have the ability to strongly and selectively inhibit serine and cysteine proteases . They can be used as probes to study the proteolytic activity of these proteases and to elucidate their role in the insurgence and progress of several diseases .

Medicinal Chemistry

Peptidyl fluoromethyl ketones are highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Chemical Probes

Peptidyl mono-fluoromethyl ketones (FMKs) are a class of biologically active molecules that show potential as both protease inhibitors for the treatment of a range of diseases and as chemical probes for the interrogation of cellular processes .

Selective Synthesis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .

Drug Discovery

The development of peptidyl fluoromethyl ketones (PFMKs) has received over the last few decades a growing interest in drug discovery, since these types of compounds may be employed as substrates for a wide variety of biological targets .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For similar compounds, it’s generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The number of halogenated molecules that are reaching the market is regularly preserved, and 14 of the 50 molecules approved by the FDA in the last year contain halogens . This underlines the emergent role of halogens and, in particular, of fluorine and chlorine in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine and inflammatory diseases such as vasculitis .

properties

IUPAC Name

4-(fluoromethyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIOOAKNVWUJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluoromethyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Fluoromethyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(Fluoromethyl)-3,3-dimethylpyrrolidine
Reactant of Route 3
4-(Fluoromethyl)-3,3-dimethylpyrrolidine
Reactant of Route 4
4-(Fluoromethyl)-3,3-dimethylpyrrolidine
Reactant of Route 5
4-(Fluoromethyl)-3,3-dimethylpyrrolidine
Reactant of Route 6
4-(Fluoromethyl)-3,3-dimethylpyrrolidine

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